Boc-Ser-Otbu
Overview
Description
Scientific Research Applications
Chemistry: Boc-Ser-Otbu is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its protective groups allow for selective reactions, making it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides that are used as models for understanding protein folding and interactions .
Medicine: this compound is used in the development of peptide-based drugs. Its stability and ease of incorporation into peptides make it an ideal candidate for drug design and synthesis .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the synthesis of peptide-based materials for various applications .
Mechanism of Action
Target of Action
Boc-Ser-Otbu, also known as N-tert-butoxycarbonyl-L-serine tert-butyl ester, is a derivative of the amino acid serine . The primary targets of this compound are the proteins and enzymes that utilize serine in their structure or function. As an amino acid derivative, it plays a crucial role in protein synthesis and other biological processes.
Mode of Action
This compound interacts with its targets by being incorporated into proteins during the process of protein synthesis . It is used as a building block in the formation of polypeptides, influencing the structure and function of the resulting proteins. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino group, preventing it from reacting prematurely during peptide synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis and metabolism. By influencing the composition of proteins, it can affect various downstream effects such as enzyme activity, signal transduction, and cellular functions .
Pharmacokinetics
As an amino acid derivative, it is expected to be absorbed and distributed throughout the body, metabolized by enzymatic processes, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it is incorporated into. It can influence the function of these proteins, leading to a wide range of potential effects at the cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect its stability and reactivity . Furthermore, the presence of other molecules can influence its incorporation into proteins and its subsequent effects .
Biochemical Analysis
Biochemical Properties
Boc-Ser-Otbu plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, such as serine proteases, which recognize the serine residue in the compound. The tert-butoxycarbonyl (Boc) group protects the amino group of serine, while the tert-butyl ester (Otbu) group protects the carboxyl group. These protective groups are removed under specific conditions, allowing the serine residue to participate in peptide bond formation .
Cellular Effects
This compound influences various cellular processes by acting as a precursor in peptide synthesis. It affects cell signaling pathways by providing serine residues for the synthesis of signaling peptides and proteins. This compound can also impact gene expression by contributing to the synthesis of transcription factors and other regulatory proteins. Additionally, this compound plays a role in cellular metabolism by providing serine for the synthesis of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and proteins during peptide synthesis. The Boc group is removed under acidic conditions, exposing the amino group of serine. Similarly, the Otbu group is removed under basic conditions, exposing the carboxyl group. These deprotection steps allow this compound to participate in peptide bond formation, facilitating the synthesis of peptides and proteins. The compound can also interact with serine proteases, which recognize and cleave the serine residue .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under dry and cool conditions but can degrade when exposed to moisture or high temperatures. Over time, the protective groups may be removed, leading to the exposure of the serine residue. Long-term studies have shown that this compound can influence cellular function by providing serine for the synthesis of peptides and proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in peptide synthesis without causing adverse effects. At high doses, this compound may exhibit toxic effects, such as disrupting cellular function and causing cell death. Threshold effects have been observed, where the compound’s impact on cellular processes increases significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as serine proteases and peptidases, which recognize and cleave the serine residue. The compound also affects metabolic flux by providing serine for the synthesis of metabolic enzymes and other biomolecules. Additionally, this compound can influence metabolite levels by contributing to the synthesis of signaling peptides and proteins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation are influenced by its protective groups, which prevent premature reactions. This compound is distributed to specific cellular compartments where it participates in peptide synthesis .
Subcellular Localization
This compound exhibits specific subcellular localization due to its protective groups and interactions with biomolecules. The compound is directed to compartments such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. Targeting signals and post-translational modifications may also influence its localization. This compound’s activity and function are affected by its presence in these specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-Ser-Otbu is synthesized by protecting the amino group of serine with a tert-butoxycarbonyl (Boc) group and the hydroxyl group with a tert-butyl (tBu) group. The synthesis typically involves the reaction of L-serine with tert-butyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-Ser-Otbu undergoes various chemical reactions, including:
Hydrolysis: The Boc and tBu protective groups can be removed under acidic conditions, yielding free serine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Substitution: Common reagents include di-tert-butyl dicarbonate (Boc₂O) and bases such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.
Major Products Formed:
Hydrolysis: Free serine and tert-butyl alcohol.
Substitution: Various Boc-protected amino acids depending on the substituent introduced.
Oxidation and Reduction: Oxidized or reduced forms of this compound.
Comparison with Similar Compounds
Fmoc-Ser-Otbu: Another serine derivative used in peptide synthesis, but with a fluorenylmethyloxycarbonyl (Fmoc) protective group instead of Boc.
Boc-Ser(tBu)-OH: Similar to Boc-Ser-Otbu but with a different ester group.
Boc-Ser(Bzl)-OH: A serine derivative with a benzyl (Bzl) protective group instead of tBu.
Uniqueness: this compound is unique due to its combination of Boc and tBu protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protective groups are required .
Properties
IUPAC Name |
tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)8(7-14)13-10(16)18-12(4,5)6/h8,14H,7H2,1-6H3,(H,13,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZHQVMWJPBPI-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427062 | |
Record name | Boc-Ser-Otbu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7738-22-9 | |
Record name | Boc-Ser-Otbu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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